molecular formula C26H25N5O6 B2386476 ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534577-45-2

ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2386476
CAS No.: 534577-45-2
M. Wt: 503.515
InChI Key: LTDUHQDJVYFLAL-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of (Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Addition: The double bond in the imino group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

(Z)-ethyl 1-isobutyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dipyrido[1,2-a:2’,3’-d]pyrimidine core can interact with nucleic acids or proteins, affecting their function and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include other dipyrido[1,2-a:2’,3’-d]pyrimidine derivatives with different substituents. These compounds can have similar or different biological activities depending on the nature of the substituents. For example, compounds with different alkyl or aryl groups attached to the dipyrido[1,2-a:2’,3’-d]pyrimidine core can have varying degrees of activity against specific biological targets .

Biological Activity

Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities. This article aims to delve into its biological activity based on existing research findings and case studies.

Antitumor Properties

Research indicates that compounds similar to ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivatives exhibit significant antitumor activity. Triazene compounds are known for their ability to act as alkylating agents, which can interfere with DNA replication and repair mechanisms in cancer cells.

  • Mechanism of Action : The triazene moiety can form reactive intermediates that alkylate DNA, leading to cell cycle arrest and apoptosis in neoplastic cells.
  • Case Study : A study on diaryltriazene derivatives demonstrated strong antiproliferative effects against human cancer cell lines such as Burkitt lymphoma (DAUDI) and colon adenocarcinoma (HT-29), with IC50 values reported at 4.91 µg/mL and 5.59 µg/mL respectively .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Triazenes have been evaluated for their effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentrations (MIC) : Studies show that certain triazene compounds have low MIC values against both gram-positive and gram-negative bacteria.
    • For instance, one derivative exhibited an MIC of 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and 0.03 mg/mL against Mycobacterium smegmatis .

Table 1: Biological Activity of Related Triazene Compounds

Compound NameActivity TypeMIC (µg/mL)Target Organism
Diaryltriazene DerivativeAntitumor4.91Burkitt lymphoma (DAUDI)
Diaryltriazene DerivativeAntitumor5.59Colon adenocarcinoma (HT-29)
Triazene CompoundAntimicrobial0.02MRSA
Triazene CompoundAntimicrobial0.03Mycobacterium smegmatis

Ecotoxicity and Safety Profile

The safety profile of triazene compounds is crucial for their therapeutic applications. Ecotoxicity tests conducted on Artemia salina have shown that some triazenes possess acute toxicity, which necessitates careful evaluation before clinical use .

Properties

IUPAC Name

ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O6/c1-5-37-26(34)19-13-18-22(27-21-11-6-7-12-29(21)25(18)33)30(14-15(2)3)23(19)28-24(32)17-9-8-10-20(16(17)4)31(35)36/h6-13,15H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDUHQDJVYFLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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